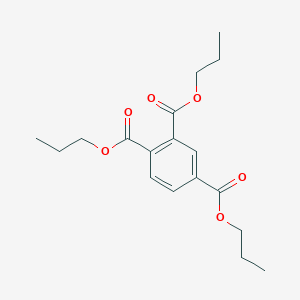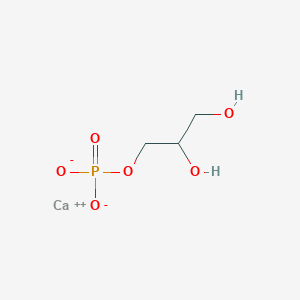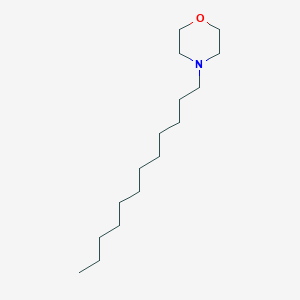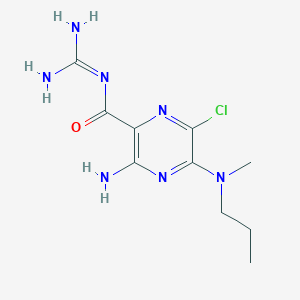
1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound used in scientific research. It is a yellow-orange crystalline powder that is soluble in water and organic solvents. DNPH is widely used in analytical chemistry to detect and quantify carbonyl compounds, which are important intermediates in many biochemical pathways.
Mecanismo De Acción
The mechanism of action of DNPH involves the formation of a hydrazone derivative with carbonyl compounds. The reaction is catalyzed by acid or base, and the resulting hydrazone is stable and can be analyzed by spectroscopic methods. The reaction is highly specific for carbonyl compounds and does not react with other functional groups such as alcohols and amines.
Biochemical and Physiological Effects
DNPH is not known to have any significant biochemical or physiological effects. It is considered to be relatively non-toxic and safe to handle in the laboratory. However, it should be handled with care and appropriate safety precautions should be taken to avoid exposure to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPH has several advantages for lab experiments. It is a highly specific reagent for detecting carbonyl compounds, and can be used to quantify them in complex mixtures such as biological fluids and environmental samples. It is also relatively easy to handle and can be used in a wide range of analytical techniques such as UV-Vis, HPLC, and GC-MS.
However, there are also some limitations to the use of DNPH. It can only detect carbonyl compounds and does not react with other functional groups such as alcohols and amines. It also requires a relatively large amount of sample, which can be a limitation when working with limited amounts of material. In addition, DNPH can interfere with some analytical methods such as LC-MS, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of DNPH in scientific research. One area of interest is the development of new analytical methods that can detect carbonyl compounds in real-time. This could be useful for monitoring changes in carbonyl compound levels in biological fluids and environmental samples. Another area of interest is the development of new derivatives of DNPH that can detect other functional groups such as alcohols and amines. This could expand the range of applications for DNPH in analytical chemistry. Finally, there is also interest in the use of DNPH as a potential therapeutic agent for the treatment of carbonyl-related diseases such as Alzheimer's disease and diabetes.
Métodos De Síntesis
DNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with 2,4-dihydroxyacetophenone. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of DNPH is typically around 70-80%.
Aplicaciones Científicas De Investigación
DNPH is widely used in scientific research as a reagent for detecting and quantifying carbonyl compounds. Carbonyl compounds are formed by the oxidation of aldehydes and ketones, which are important intermediates in many biochemical pathways. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be analyzed by various spectroscopic methods such as UV-Vis, HPLC, and GC-MS. DNPH is particularly useful for detecting carbonyl compounds in complex mixtures such as biological fluids and environmental samples.
Propiedades
Número CAS |
1166-12-7 |
|---|---|
Fórmula molecular |
C14H12N4O6 |
Peso molecular |
332.27 g/mol |
Nombre IUPAC |
4-[N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12N4O6/c1-8(11-4-3-10(19)7-14(11)20)15-16-12-5-2-9(17(21)22)6-13(12)18(23)24/h2-7,16,19-20H,1H3 |
Clave InChI |
AXYZBIJYZKKFRR-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)O)O |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



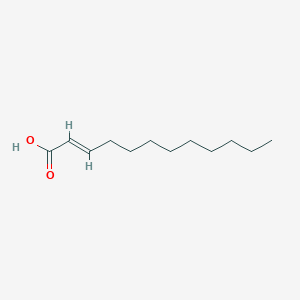

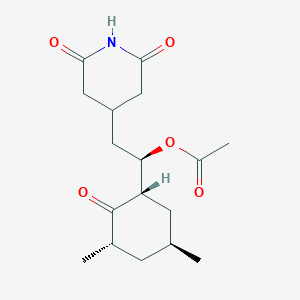





![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
